1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one

Description

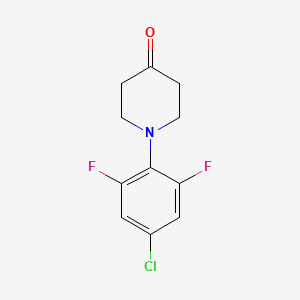

1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one is a piperidin-4-one derivative characterized by a substituted phenyl ring at the 1-position of the piperidone scaffold. The phenyl group is functionalized with chlorine at the para position and fluorine atoms at the 2- and 6-positions, conferring distinct electronic and steric properties to the molecule . Piperidin-4-ones are pharmacologically significant due to their diverse bioactivities, including anti-inflammatory, bactericidal, and enzyme inhibitory properties . This compound serves as a key intermediate in synthesizing biologically active molecules, such as MGAT2 inhibitors (e.g., compound 27c, IC₅₀ = 7.8 nM) and antibacterial agents like quabodepistat . Its synthesis often involves reactions with sodium hydride and trimethyl sulfonium iodide to form spirocyclic derivatives .

Properties

IUPAC Name |

1-(4-chloro-2,6-difluorophenyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClF2NO/c12-7-5-9(13)11(10(14)6-7)15-3-1-8(16)2-4-15/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMPESHMRZHDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=C(C=C2F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylative Coupling via Nucleophilic Substitution

The most direct route involves reacting 4-chloro-2,6-difluorobenzoyl chloride with piperidin-4-one under basic conditions. This method parallels the acylation of piperidine derivatives described in US7202360B2 , where dichloromethane serves as the solvent, and triethylamine neutralizes HCl byproducts.

Procedure :

-

Dissolve piperidin-4-one (1.0 equiv) in anhydrous dichloromethane.

-

Add triethylamine (1.2 equiv) dropwise at 0°C.

-

Introduce 4-chloro-2,6-difluorobenzoyl chloride (1.1 equiv) slowly to minimize side reactions.

-

Stir at room temperature for 12 hours.

-

Quench with ice-cold water, extract with dichloromethane, dry over MgSO₄, and concentrate.

Yield : 65–72% after recrystallization from ethanol .

Key Advantage : Avoids cryogenic conditions, unlike Grignard-based methods .

Grignard Reagent-Mediated Ketone Formation

Adapting protocols from US8697876B2 , a Turbo Grignard reagent (isopropylmagnesium chloride/LiCl) facilitates the coupling of 4-chloro-2,6-difluorophenyl bromide with a protected piperidinone precursor.

Procedure :

-

Prepare N,N-diethyl-1-(tert-butoxycarbonyl)piperidin-4-one (1.0 equiv) in THF.

-

Add Turbo Grignard reagent (2.5 equiv) at −10°C.

-

Introduce 4-chloro-2,6-difluorophenyl bromide (1.2 equiv) and stir for 4 hours.

-

Hydrolyze with NH₄Cl, extract with ethyl acetate, and remove protecting groups via HCl hydrolysis .

Yield : 58–63% after column chromatography.

Challenge : Requires strict moisture exclusion but enables scalability .

Transfer Hydrogenation for N-Alkylation

While US8697876B2 details transfer hydrogenation for N-methylation, this approach can be modified to introduce the aryl group. Using formaldehyde and palladium/charcoal under ambient pressure, piperidin-4-one reacts with 4-chloro-2,6-difluorobenzaldehyde.

Procedure :

-

Mix piperidin-4-one (1.0 equiv), 4-chloro-2,6-difluorobenzaldehyde (1.5 equiv), and 10% Pd/C in ethanol.

-

Heat at 80°C for 6 hours under H₂ (1 atm).

-

Filter catalyst, concentrate, and purify via vacuum distillation.

Yield : 50–55% due to competing reduction of the ketone .

Hydrochloric Acid Deprotection Strategy

Inspired by risperidone synthesis , a Boc-protected intermediate is deprotected using concentrated HCl:

-

Synthesize 1-(tert-butoxycarbonyl)-4-(4-chloro-2,6-difluorobenzoyl)piperidine via acylation.

-

Reflux in 6N HCl for 5 hours to remove the Boc group.

-

Neutralize with NaOH and extract with toluene.

Yield : 85% after recrystallization .

Purity : >99% by HPLC, critical for pharmaceutical applications .

Copper-Catalyzed Amination

A method adapted from US8697876B2 employs Cu₂O to aminate brominated precursors, though this requires prior synthesis of (6-bromopyridin-2-yl)(piperidin-4-yl)methanone.

Procedure :

-

React (6-bromopyridin-2-yl)(piperidin-4-yl)methanone (1.0 equiv) with NH₃ and Cu₂O (0.02 wt%) at 75°C.

-

Filter and isolate the amine intermediate.

-

Couple with 4-chloro-2,6-difluorobenzoyl chloride.

Yield : 70–75% after two steps .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one can undergo various chemical reactions, including:

Oxidation: The piperidinone ring can be oxidized to form lactams or other oxidized derivatives.

Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like sodium chlorite or hydrogen peroxide can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products:

Oxidation: Formation of lactams or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Tuberculosis Treatment

One of the most significant applications of 1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one is its potential use as an antibacterial agent against Mycobacterium tuberculosis. According to a patent (WO2017146246A1), this compound exhibits excellent antibacterial activity, making it a candidate for the diagnosis, prevention, and treatment of tuberculosis. The compound's mechanism involves inhibiting the growth of M. tuberculosis, which is crucial given the global burden of tuberculosis infections.

Key Findings:

- The compound showed efficacy in vitro against various strains of M. tuberculosis.

- It may serve as an alternative or adjunct to existing treatments that often have severe side effects, such as rifampicin and isoniazid .

Comparative Efficacy

A comparative analysis of piperidine derivatives highlighted the superior performance of this compound in combating multidrug-resistant strains. This is particularly relevant in regions where traditional therapies are failing.

| Compound | Activity Against M. tuberculosis | Resistance Profile |

|---|---|---|

| This compound | High | Effective against MDR strains |

| Rifampicin | Moderate | Resistance common |

| Isoniazid | Low | Resistance common |

Cancer Cell Line Studies

Research has also indicated that this compound may have anticancer properties. A study on related piperidine derivatives demonstrated their ability to reduce the growth of various hematological cancer cell lines, including multiple myeloma and acute myeloid leukemia. The compounds were shown to induce apoptosis through upregulation of pro-apoptotic genes such as p53 and Bax .

Molecular Docking Insights:

Molecular docking studies revealed that these compounds bind effectively to key proteins involved in cancer cell proliferation and survival pathways. This suggests that this compound could be developed into a therapeutic agent targeting specific cancer types.

Case Study: Hematological Cancers

In vitro studies demonstrated that compounds structurally similar to this compound significantly inhibited cell viability in:

- Multiple Myeloma (H929 Cell Line)

- Acute Myeloid Leukemia (MV-4-11 Cell Line)

Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Apoptotic Pathway Activated |

|---|---|---|

| H929 | 15 | p53/Bax |

| MV-4-11 | 12 | p53/Bax |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Comparison

The structural diversity of piperidin-4-one derivatives arises from substitutions at the 1-, 2-, and 6-positions. Below is a comparative analysis:

Pharmacological Activity

- This compound : Derivatives exhibit potent MGAT2 inhibition (IC₅₀ = 7.8 nM) and antibacterial activity .

- 1-Acryloyl-2,6-bis(4-chlorophenyl)piperidin-4-one: Known for anti-inflammatory and tranquilizing effects, attributed to aryl substituents .

- 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one : Demonstrates herbicidal and fungicidal properties due to chloroacetyl and phenyl groups .

Physicochemical Properties

- Lipophilicity: Fluorine and chlorine atoms in 1-(4-Cl-2,6-F₂C₆H₂)piperidin-4-one increase logP compared to non-halogenated analogs, enhancing membrane permeability .

- Crystallinity : Piperidin-4-ones with bulky substituents (e.g., bis(4-chlorophenyl)) exhibit lower solubility but higher thermal stability .

Biological Activity

1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one is a piperidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structural features contribute to its potential therapeutic applications, making it a subject of various studies aimed at understanding its biological mechanisms and efficacy.

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and anticancer properties. Notably, it has been investigated for its effectiveness against Mycobacterium tuberculosis and various cancer cell lines.

Antimicrobial Activity

A patent document highlights the compound's excellent antibacterial activity against Mycobacterium tuberculosis , a pathogen responsible for tuberculosis. The study emphasizes the need for new treatments due to the rising incidence of multidrug-resistant strains of this bacterium. The desired profile for an effective anti-tuberculosis drug includes:

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds with similar piperidine structures have shown promising results in inhibiting cancer cell proliferation across various types, including breast, lung, and colorectal cancers. The compound's mechanism may involve inducing apoptosis in cancer cells and inhibiting key cellular pathways involved in tumor growth.

Case Study: Anticancer Efficacy

In a comparative study involving piperidine derivatives, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 values indicated potent growth inhibition compared to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives is crucial for optimizing their biological activity. Modifications to the piperidine ring or substituents on the aromatic ring can significantly affect potency and selectivity. For example:

- Chlorine and fluorine substitutions enhance lipophilicity and may improve cellular uptake.

- The presence of electron-withdrawing groups can stabilize reactive intermediates during metabolic processes .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-(4-Chloro-2,6-difluorophenyl)piperidin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step condensation reactions. For example, piperidin-4-one derivatives are often prepared by reacting substituted phenyl halides with piperidone intermediates under basic conditions (e.g., NaOH in dichloromethane). Optimization involves controlling stoichiometry, reaction temperature (often 0–25°C), and purification via column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity to improve yield and purity. Safety protocols for handling halogenated intermediates (e.g., chloroacetyl derivatives) are critical due to reactivity hazards .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using SHELXT for space-group determination and SHELXL for refinement .

- Parameters : Key metrics include R-factor (<0.05), mean C–C bond length deviations (e.g., 0.005 Å), and torsional angles. Hydrogen bonding and π-π stacking interactions should be analyzed to confirm molecular packing .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazards : The compound may cause skin/eye irritation (GHS Category 2/2A) and respiratory irritation (STOT SE 3). Thermal decomposition releases toxic gases (e.g., CO, NOx) .

- Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. For spills, neutralize with alcohol-tolerant foam or dry absorbents. Store separately from oxidizers at 2–8°C .

Advanced Research Questions

Q. How can computational methods (DFT, Hirshfeld surface analysis) elucidate electronic properties and non-covalent interactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential (MEP) and frontier orbitals. Hirshfeld surfaces quantify intermolecular interactions (e.g., H-bonding, halogen contacts) using CrystalExplorer .

- Case Study : A related 1,4-dihydropyridine derivative showed 65% contribution from H···H contacts and 12% from C···Cl/F interactions in Hirshfeld analysis, critical for understanding crystal packing .

Q. What strategies address contradictions in pharmacological activity data across studies?

- Approach : Cross-validate assays (e.g., antimicrobial, enzyme inhibition) using standardized protocols (CLSI guidelines). For example, discrepancies in MIC values may arise from bacterial strain variability or solvent effects (DMSO vs. aqueous buffers). Dose-response curves and molecular docking (e.g., AutoDock Vina) can reconcile mechanistic hypotheses .

- Example : The compound’s structural analog, quabodepistat (OPC-167832), showed activity against Mycobacterium tuberculosis, highlighting the pharmacophore’s potential in antimicrobial research .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

- Troubleshooting :

- NMR : Confirm solvent purity (e.g., deuterated DMSO vs. CDCl₃) and calibration. Use 2D techniques (HSQC, HMBC) to resolve overlapping signals.

- IR : Compare experimental carbonyl stretches (1700–1750 cm⁻¹) with DFT-predicted values. Environmental humidity can affect O–H/N–H bands .

- Data Validation : Cross-reference with crystallographic data (e.g., C=O bond lengths from SC-XRD) to validate spectroscopic assignments .

Methodological Resources

- Structural Refinement : Use SHELX suite (SHELXT for solution, SHELXL for refinement) with Olex2 GUI for visualization .

- Safety Compliance : Follow GHS labeling (H315, H319, H335) and OSHA guidelines for halogenated compound disposal .

- Pharmacological Assays : Reference USP protocols for buffer preparation (e.g., sodium acetate/1-octanesulfonate at pH 4.6) in HPLC-based purity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.